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An In-depth Technical Guide to (E)-2-Bromo-2-
butenenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-2-Bromo-2-butenenitrile is a halogenated a,B-unsaturated nitrile, a class of compounds
recognized for their versatile reactivity and potential applications in organic synthesis and drug
discovery. This technical guide provides a comprehensive overview of the known physical and
chemical properties of (E)-2-Bromo-2-butenenitrile. Due to a scarcity of direct experimental
data for this specific compound, this document combines computed data with extrapolated
information from closely related analogues to present a predictive yet scientifically grounded
resource. All data is clearly delineated as either experimental, computed, or inferred. This guide
also outlines plausible synthetic methodologies and discusses potential reactivity and biological
significance based on the broader class of a,B-unsaturated nitriles.

Chemical Identity and Physical Properties

(E)-2-Bromo-2-butenenitrile, with the CAS number 24325-95-9, is a small molecule featuring
a nitrile group and a bromine atom attached to a butene backbone.[1] The "(E)" designation
indicates the stereochemistry at the double bond, with the higher priority groups on opposite
sides.
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Table 1: Physical and Chemical Properties of (E)-2-Bromo-2-butenenitrile

Property Value Data Type Source
Molecular Formula C4H4BrN Computed PubChem|[1]
Molecular Weight 145.99 g/mol Computed PubChem[1]
(2E)-2-bromobut-2- )
IUPAC Name o Standardized PubChem[1]
enenitrile
CAS Number 24325-95-9 Assigned PubChem[1]
Canonical SMILES C/C=C(\C#N)/Br Standardized PubChem[1]
InChl=1S/C4H4BrN/c
InChl 1-2-4(5)3- Standardized PubChem[1]
6/h2H,1H3/b4-2+
- ) No experimental data
Boiling Point ) - -
available
) ) No experimental data
Melting Point ) - -
available
) No experimental data
Density ) - -
available
No experimental data
- available. Expected to
Solubility ] Inferred -
be soluble in common
organic solvents.
XLogP3 1.7 Computed PubChem[1]
Topological Polar
23.8 A2 Computed PubChem[1]

Surface Area

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for (E)-2-Bromo-2-butenenitrile is not readily available
in the literature. However, based on the known spectral characteristics of similar compounds, a
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predicted profile can be constructed.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two signals corresponding to the methyl and
vinyl protons. The chemical shifts can be estimated based on standard additive models.

Table 2: Predicted 1H NMR Chemical Shifts

Predicted Chemical Coupling Constant

Proton Multiplicity .

Shift (ppm) (9)
CHS3 Doublet ~2.0-2.3 ~7 Hz
=CH Quartet ~6.8-7.2 ~7 Hz

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to show four distinct signals for the four carbon atoms

in the molecule.

Table 3: Predicted 13C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
CH3 ~15-20

C-Br ~110-120

=CH ~140-150

CN ~115-120

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the presence of a sharp, strong absorption for the
nitrile group and absorptions for the carbon-carbon double bond and carbon-bromine bond.

Table 4: Predicted IR Absorption Frequencies
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Predicted Wavenumber

Functional Group Intensity
(cm-1)

C=N stretch 2220-2240 Strong, Sharp

C=C stretch 1620-1640 Medium

C-Br stretch 500-600 Medium to Strong

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine,

a characteristic M+2 peak of nearly equal intensity will be observed. Common fragmentation

patterns for brominated compounds and nitriles would include the loss of a bromine radical and

the nitrile group.

Synthesis and Experimental Protocols

While a specific, optimized protocol for the synthesis of (E)-2-Bromo-2-butenenitrile is not

documented, a plausible synthetic route can be devised based on established methods for the

preparation of a-bromo-a,3-unsaturated nitriles. A potential approach involves the bromination

of (E)-2-butenenitrile (crotononitrile).

Proposed Synthetic Workflow
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Caption: Proposed synthesis of (E)-2-Bromo-2-butenenitrile.

Detailed Experimental Protocol (Hypothetical)

e Reaction Setup: To a solution of (E)-2-butenenitrile in a suitable solvent (e.g., carbon
tetrachloride), add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator

such as azobisisobutyronitrile (AIBN).

e Reaction Conditions: The reaction mixture is heated under reflux with stirring for several
hours. The progress of the reaction should be monitored by a suitable technique like gas
chromatography (GC) or thin-layer chromatography (TLC).

o Work-up: After completion of the reaction, the mixture is cooled to room temperature. The
succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous
solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with
brine.
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« Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium
sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can
be purified by fractional distillation or column chromatography to yield pure (E)-2-Bromo-2-
butenenitrile.

Reactivity and Chemical Properties

The reactivity of (E)-2-Bromo-2-butenenitrile is dictated by the presence of the electron-
withdrawing nitrile group and the bromine atom, both of which are attached to the carbon-
carbon double bond.

» Nucleophilic Substitution: The bromine atom can potentially be displaced by strong
nucleophiles, although vinylic substitutions are generally less facile than those on saturated
carbons.

e Michael Addition: The a,3-unsaturated system is susceptible to Michael addition by soft
nucleophiles, which would attack the (3-carbon.

¢ Cycloaddition Reactions: The double bond can participate in various cycloaddition reactions.

o Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic
conditions.

Logical Relationship of Reactivity
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Caption: Key reactive sites and potential transformations.

Potential Biological Significance and Drug
Development Applications

While there is no specific research on the biological activity of (E)-2-Bromo-2-butenenitrile,
the a,B-unsaturated nitrile moiety is present in several biologically active compounds. This
structural motif can act as a Michael acceptor, enabling covalent interactions with biological
nucleophiles such as cysteine residues in proteins. This reactivity is a key feature in the design
of certain covalent inhibitors.

The nitrile group itself is a common pharmacophore in medicinal chemistry, where it can act as
a hydrogen bond acceptor or as a bioisostere for other functional groups.[2][3] The introduction
of a nitrile can also improve a molecule's metabolic stability and pharmacokinetic profile.[3]

Given these characteristics, (E)-2-Bromo-2-butenenitrile could be a valuable building block
for the synthesis of novel bioactive molecules. Its potential to undergo various chemical
transformations allows for the generation of diverse chemical libraries for screening in drug
discovery programs.
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Safety and Handling

Specific toxicity data for (E)-2-Bromo-2-butenenitrile is not available. However, based on its
structure, it should be handled with caution in a well-ventilated fume hood. Personal protective
equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Compounds containing the a,3-unsaturated nitrile moiety can be toxic and are often irritants.

Conclusion

(E)-2-Bromo-2-butenenitrile is a compound of interest for synthetic and medicinal chemists
due to its potential as a versatile chemical intermediate. While a comprehensive experimental
characterization is currently lacking in the scientific literature, this guide provides a robust,
predictive overview of its properties based on computational data and the known chemistry of
analogous structures. Further experimental investigation into the synthesis, reactivity, and
biological activity of this compound is warranted to fully explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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